3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
Description
3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a urea-derived small molecule characterized by a central urea backbone substituted with three distinct moieties: a 2,6-difluorophenyl group, a phenethyl chain, and a pyridin-2-ylmethyl group. Urea derivatives are well-documented for their roles as enzyme inhibitors, particularly in targeting proteases or kinases, due to their ability to form hydrogen bonds and hydrophobic interactions with active sites .
The compound’s 2,6-difluorophenyl group is a common pharmacophore in drug design, enhancing metabolic stability and binding affinity through fluorine’s electronegativity and hydrophobic effects. The phenethyl and pyridin-2-ylmethyl substituents likely influence solubility, cell permeability, and target selectivity. Structural studies using SHELX software, a widely utilized tool for crystallographic refinement , may have been employed to resolve its conformation and binding interactions.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c22-18-10-6-11-19(23)20(18)25-21(27)26(15-17-9-4-5-13-24-17)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXIRTJUVGVVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoroaniline, phenethylamine, and pyridine-2-carboxaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting pyridine-2-carboxaldehyde with phenethylamine under acidic conditions.
Urea Formation: The Schiff base is then reacted with 2,6-difluoroaniline in the presence of a coupling reagent like carbonyldiimidazole (CDI) or triphosgene to form the desired urea compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the urea group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Inhibition of Complement System
Research has demonstrated that derivatives of 1-phenyl-3-(1-phenylethyl)urea , which includes structural modifications similar to those in 3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea , exhibit potent inhibition of the complement system. A study identified several analogues that effectively inhibit C9 deposition through classical, lectin, and alternative pathways, highlighting the compound's potential as a complement inhibitor with low IC50 values (as low as 13 nM) .
Structural Modifications
The compound's efficacy is significantly influenced by its structural modifications. The introduction of various carbon chains has been shown to enhance biological activity, indicating that specific alterations can lead to improved pharmacological profiles .
Case Study 1: Complement Inhibition
In a high-throughput screening study, a series of 1-phenyl-3-(1-phenylethyl)urea derivatives were synthesized and tested for their ability to inhibit complement activation. The optimized compound demonstrated remarkable inhibition capabilities, suggesting that similar derivatives could be explored for therapeutic use in conditions where complement activation plays a critical role .
Case Study 2: Drug Design and Synthesis
A PhD thesis detailed the synthesis of various urea derivatives, including those related to This compound . It emphasized the importance of multi-component reactions (MCRs) in developing diverse libraries of compounds with potential biological activity. The study showcased how these compounds could be screened against specific targets like endothiapepsin, furthering their application in drug design .
Summary Table of Applications
Mechanism of Action
The mechanism by which 3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation or apoptosis, by modulating the activity of key proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Binding Interactions
Key comparisons include:
| Feature | 3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea | 1-(2,6-Difluorophenyl)-3-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]urea |
|---|---|---|
| Core Structure | Urea backbone | Urea backbone |
| Aryl Substituent | 2,6-Difluorophenyl | 2,6-Difluorophenyl |
| N1 Substituent | Phenethyl | [[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl] |
| N3 Substituent | Pyridin-2-ylmethyl | N/A (monosubstituted urea) |
| Complexity | Moderate (two aromatic groups, one alkyl chain) | High (additional pyrazole and pyrrolopyridine rings) |
The analogue in binds Factor VIIa via interactions between the 2,6-difluorophenyl group and the S1 pocket, while its pyrazole-pyrrolopyridine moiety occupies the S4 pocket, forming hydrogen bonds with catalytic residues .
Physicochemical and Pharmacokinetic Properties
- Solubility : The pyridin-2-ylmethyl group may improve solubility relative to purely hydrophobic substituents due to the nitrogen’s lone pair, which can participate in hydrogen bonding.
- Metabolic Stability : Fluorination at the 2,6-positions of the phenyl ring in both compounds mitigates oxidative metabolism, a common strategy to prolong half-life.
Research Findings and Implications
- Crystallographic Analysis : SHELX software, a cornerstone in small-molecule and macromolecular crystallography , may have been critical in resolving the target compound’s structure. Comparative studies using SHELXL refinement could reveal conformational differences impacting binding kinetics.
- Structure-Activity Relationship (SAR) : The phenethyl group’s substitution for a pyrazole-pyrrolopyridine system (as in ) highlights a trade-off between molecular complexity and bioavailability. Bulkier substituents may enhance potency but limit pharmacokinetic properties.
Biological Activity
3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2,6-difluoroaniline with phenethyl isocyanate in the presence of pyridin-2-ylmethylamine. The resulting compound features a urea functional group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to this compound have shown promising results as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune evasion. In vitro assays demonstrated that certain urea derivatives exhibited IC50 values in the low micromolar range against IDO1, indicating significant inhibitory effects .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For example, it may act as an inhibitor of α-glucosidase, which plays a critical role in carbohydrate metabolism. In a related study, urea derivatives showed IC50 values ranging from 2.14 to 115 µM against α-glucosidase . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Modifications on the phenyl and pyridine rings can significantly affect potency and selectivity. For instance:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| Ortho | Methyl | Increased potency |
| Meta | Chlorine | Decreased potency |
| Para | Methoxy | Enhanced binding |
These modifications can enhance binding affinity through various interactions such as hydrogen bonds and π–π stacking .
Study on IDO1 Inhibition
In a recent investigation focusing on IDO1 inhibitors, several derivatives were synthesized and evaluated. The study found that specific substitutions at the para position significantly increased inhibitory activity compared to unsubstituted analogs. The most potent compound exhibited an IC50 value significantly lower than that of standard inhibitors .
Urease Inhibition Study
Another study examined the urease inhibitory activity of similar compounds. The findings indicated that certain urea derivatives could inhibit urease with IC50 values comparable to established inhibitors like thiourea. The binding interactions were elucidated through docking studies, revealing critical hydrogen bonding and hydrophobic interactions with active site residues .
Q & A
Q. What are the established synthetic routes for 3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, and what challenges are commonly encountered during its multi-step synthesis?
Methodological Answer: Synthesis typically involves sequential substitution, cyclization, and coupling reactions. Key challenges include regioselectivity in fluorophenyl substitutions and steric hindrance during pyridinylmethyl incorporation. Purification often requires chromatographic separation due to byproduct formation. For analogous urea derivatives, yields range from 40–65% depending on solvent polarity and catalyst choice (e.g., palladium-mediated couplings) .
Table 1: Synthesis Steps for Analogous Urea Derivatives
| Step | Reaction Type | Key Parameters | Yield Range |
|---|---|---|---|
| 1 | Substitution | Temperature: 80–100°C, Catalyst: Pd(OAc)₂ | 50–70% |
| 2 | Cyclization | Solvent: DMF, Reaction Time: 12–24 hrs | 60–75% |
| 3 | Coupling | Base: K₂CO₃, Ligand: XPhos | 40–65% |
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) resolves fluorine and aromatic proton environments, while X-ray crystallography confirms stereochemistry. Mass spectrometry (HRMS) validates molecular weight. For reproducibility, statistical validation of spectral data (e.g., signal-to-noise ratios >10:1) is critical .
Q. How can theoretical frameworks guide the investigation of this compound’s electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) models predict electron distribution in the difluorophenyl group, guiding reactivity studies. Frontier molecular orbital analysis identifies nucleophilic/electrophilic sites, aiding in derivatization strategies. Theoretical alignment with experimental data ensures mechanistic validity .
Advanced Questions
Q. What factorial design strategies can optimize reaction conditions for synthesizing this compound with minimal experimental iterations?
Methodological Answer: A 2³ factorial design evaluates temperature (80°C vs. 100°C), solvent polarity (DMF vs. THF), and catalyst loading (5 mol% vs. 10 mol%). Response surface methodology (RSM) identifies interactions between variables. For example, higher catalyst loading in DMF increases yield by 15–20% but risks impurity formation .
Table 2: Factorial Design Variables for Synthesis Optimization
| Variable | Level 1 | Level 2 | Optimal Range |
|---|---|---|---|
| Temperature | 80°C | 100°C | 90–95°C |
| Solvent | DMF | THF | DMF with 5% H₂O |
| Catalyst | 5 mol% | 10 mol% | 7–8 mol% |
Q. How do quantum chemical calculations enhance the prediction of reaction pathways in the synthesis of this compound?
Methodological Answer: Quantum chemical calculations (e.g., intrinsic reaction coordinate (IRC) analysis) map transition states for fluorophenyl substitutions. Computational screening of leaving groups (e.g., Cl vs. Br) predicts activation energies, reducing trial-and-error experimentation by 30–40%. Feedback loops integrate experimental data to refine calculations .
Q. What reactor design considerations are critical for scaling up production while maintaining yield and purity?
Methodological Answer: Continuous-flow reactors minimize thermal gradients during exothermic steps (e.g., cyclization). Membrane separation modules (e.g., nanofiltration) isolate intermediates with >90% purity. Computational fluid dynamics (CFD) models optimize mixing efficiency, reducing batch inconsistencies by 25% .
Q. How should researchers address contradictions in biological activity data observed across structurally similar urea derivatives?
Methodological Answer: Comparative SAR studies identify substituent effects (e.g., fluorine position) on target binding. Meta-analysis of dose-response curves (e.g., IC₅₀ variability) using ANOVA resolves statistical outliers. Theoretical docking simulations validate experimental discrepancies .
Q. Which advanced separation technologies are most suitable for purifying this compound from complex reaction mixtures?
Methodological Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities. Simulated moving bed (SMB) chromatography achieves >98% purity at preparative scales. Solvent-resistant nanofiltration membranes reduce solvent use by 50% during purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
